![molecular formula C23H28N2O2 B13149678 1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone CAS No. 75476-94-7](/img/structure/B13149678.png)
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is a synthetic organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of two amino groups attached to the anthraquinone core, one of which is substituted with a 2-ethylhexyl group and the other with a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone typically involves the following steps:
Nitration: The anthraquinone core is first nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino groups are subsequently alkylated. For the 2-ethylhexyl group, a suitable alkylating agent such as 2-ethylhexyl bromide is used. For the methyl group, methyl iodide or methyl bromide can be employed.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Nitration: Large quantities of anthraquinone are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro groups are reduced in large reactors using hydrogen gas and a palladium catalyst.
Continuous Alkylation: The alkylation steps are carried out in continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the reagents used.
科学研究应用
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone has several scientific research applications:
Chemistry: Used as a dye intermediate and in the study of redox reactions.
Biology: Investigated for its potential as a biological stain and in cellular imaging.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
作用机制
The mechanism of action of 1-[(2-ethylhexyl)amino]-4-(methylamino)anthraquinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species (ROS) that cause oxidative damage to cellular structures.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Similar structure but lacks the alkyl substitutions.
1-Amino-4-hydroxyanthraquinone: Contains a hydroxyl group instead of an amino group.
1,4-Dihydroxyanthraquinone: Contains hydroxyl groups instead of amino groups.
Uniqueness
1-[(2-Ethylhexyl)amino]-4-(methylamino)anthraquinone is unique due to its specific alkyl substitutions, which enhance its solubility and stability compared to other anthraquinone derivatives. These properties make it particularly useful in industrial applications and scientific research.
属性
CAS 编号 |
75476-94-7 |
|---|---|
分子式 |
C23H28N2O2 |
分子量 |
364.5 g/mol |
IUPAC 名称 |
1-(2-ethylhexylamino)-4-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C23H28N2O2/c1-4-6-9-15(5-2)14-25-19-13-12-18(24-3)20-21(19)23(27)17-11-8-7-10-16(17)22(20)26/h7-8,10-13,15,24-25H,4-6,9,14H2,1-3H3 |
InChI 键 |
QJQBYILFKAVOTC-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC1=C2C(=C(C=C1)NC)C(=O)C3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


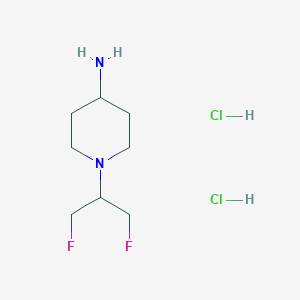
![D-myo-Inositol, (2R)-1-[2,3-bis[(1-oxooctyl)oxy]propyl hydrogen phosphate] 3,4,5-tris(dihydrogen phosphate), tetraammonium salt](/img/structure/B13149599.png)
![tert-butyl 9-hydroxy-9-(trifluoromethyl)-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13149612.png)

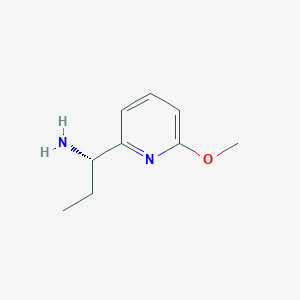
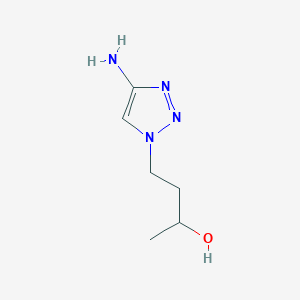
![6-Fluoro-2-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13149632.png)
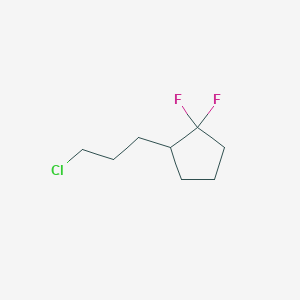
![(1S)-1-{4-[(difluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13149638.png)
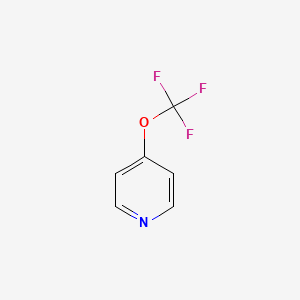

![(Propan-2-yl)({[1-(pyridazin-3-yl)piperidin-4-yl]methyl})amine dihydrobromide](/img/structure/B13149653.png)


